![molecular formula C9H5Cl2NO B2837757 7,8-Dichloroquinolin-2-ol CAS No. 1339813-01-2](/img/structure/B2837757.png)
7,8-Dichloroquinolin-2-ol
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Overview
Description
7,8-Dichloroquinolin-2-ol is a chemical compound with the molecular formula C9H5Cl2NO. It has a molecular weight of 214.05 . It is a type of quinoline, a class of compounds that have been used in various fields such as medicine, bioorganic, agrochemical, and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including 7,8-Dichloroquinolin-2-ol, has been a subject of extensive research. Various methods have been reported for the preparation of quinolines derivatives such as the Skraup, Doebner von Miller and Combes procedures . A recent study describes the click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation .
Molecular Structure Analysis
The molecular structure of 7,8-Dichloroquinolin-2-ol consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Physical And Chemical Properties Analysis
7,8-Dichloroquinolin-2-ol has a predicted density of 1.466±0.06 g/cm3 and a predicted boiling point of 389.4±42.0 °C . The control of physicochemical properties is directly related to the notion of “compound quality” .
Scientific Research Applications
- In Vitro Antiplasmodial Efficacy : 7,8-Dichloroquinolin-2-ol exhibits significant growth inhibition against sensitive strains of Plasmodium falciparum, with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) . This suggests its potential as an antimalarial agent.
- Core Template in Drug Design : Quinoline motifs, including 7,8-Dichloroquinolin-2-ol, serve as pharmacophores due to their broad bioactivity spectrum. Researchers explore derivatives of quinolines through synthetic approaches for drug development .
- Functionalized Derivatives : Scientists have harnessed numerous bioactive quinolines via efficient synthetic methods . These derivatives may offer novel therapeutic options.
- Broad-Spectrum Bioactivity : Quinoline’s pharmacological versatility makes it valuable in drug discovery. Its functionalized derivatives hold promise for future drug development .
- In Vivo and In Vitro Screening : Recent studies highlight the potential of quinoline derivatives, including 7,8-Dichloroquinolin-2-ol, for novel drug candidates .
- Synthetic Approaches : Researchers employ expedient methods to synthesize quinoline derivatives . These approaches facilitate access to diverse compounds for further investigation.
Antimalarial Activity
Medicinal Chemistry Research
Pharmacological Applications
Chemical Synthesis
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target the heme polymerase in malarial trophozoites
Mode of Action
Quinoline derivatives are known to inhibit the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite . It’s plausible that 7,8-Dichloroquinolin-2-ol operates in a similar manner, but further studies are required to confirm this.
Result of Action
Quinoline derivatives are known to cause the accumulation of toxic heme in parasites, leading to their death If 7,8-Dichloroquinolin-2-ol operates in a similar manner, it may have similar effects
properties
IUPAC Name |
7,8-dichloro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDZHYTEWMTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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